3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for benzene rings in medicinal chemistry due to its ability to enhance the biological activity, solubility, and metabolic stability of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-N-methylbicyclo[111]pentan-1-amine typically involves the functionalization of the bicyclo[111]pentane core One common approach is the nucleophilic addition to [11The reaction conditions often involve the use of strong bases and nucleophiles under anhydrous conditions to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxymethyl and N-methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar core structure.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Compounds with additional functional groups at the 1 and 2 positions.
Uniqueness
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific functional groups (methoxymethyl and N-methyl) that impart distinct physicochemical properties. These properties can enhance the compound’s solubility, stability, and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H15NO/c1-9-8-3-7(4-8,5-8)6-10-2/h9H,3-6H2,1-2H3 |
InChI Key |
JCZUFPRFRGBBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CC(C1)(C2)COC |
Origin of Product |
United States |
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